
AZD1480
Overview
Description
AZD1480 is an ATP-competitive, selective inhibitor of Janus kinases 1 and 2 (JAK1/2), initially developed to target the JAK/STAT signaling pathway, which is aberrantly activated in numerous cancers and inflammatory diseases . Preclinical studies demonstrate its ability to suppress STAT3 phosphorylation, inhibit tumor cell proliferation, and induce apoptosis across diverse solid tumors, including glioblastoma (GBM), Hodgkin lymphoma (HL), ovarian cancer, and thyroid carcinoma . This compound also modulates secondary pathways such as MAPK/ERK and PI3K/AKT/mTOR through feedback loops, which can either synergize with or counteract its primary effects depending on the cellular context . Despite promising preclinical activity, clinical development was halted due to dose-limiting neurotoxicity in Phase I trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-1480 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the pyrrolopyrimidine core through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity against Janus kinase 1 and Janus kinase 2.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of AZD-1480 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
AZD-1480 undergoes several types of chemical reactions, including:
Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
AZD1480 is a small molecule inhibitor of JAK1/2 kinase, which inhibits STAT3 phosphorylation and tumor growth . Research indicates that it has potential therapeutic applications in various diseases, including cancers and autoimmune disorders .
Scientific Research Applications
Cancer Research:
- Tumor Growth Inhibition: this compound has demonstrated the ability to suppress tumor growth in both in vitro and in vivo studies . Studies in mice bearing pediatric solid tumors showed that this compound treatment significantly decreased tumor growth and prolonged overall survival .
- JAK/STAT Pathway Inhibition: The compound functions by inhibiting the JAK/STAT3 pathway, a critical signaling pathway in cancer development . This inhibition leads to decreased expression of STAT3 downstream targets .
- Small Cell Lung Cancer (SCLC): this compound has shown promise in attenuating the growth of SCLC cells. It induces G2–M cell-cycle arrest and apoptosis in SCLC cells .
- Colorectal Cancer (CRC): Research indicates that this compound inhibits cell growth and survival in colorectal cancer by modulating the JAK2/STAT3 signaling pathway .
- Melanoma: In a melanoma model, this compound treatment resulted in significant inhibition of tumor growth and prolonged survival in mice .
Autoimmune and Neuroinflammatory Diseases:
- Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE):
- This compound has been utilized to investigate the therapeutic potential of inhibiting the JAK/STAT pathway in models of EAE, an animal model of MS .
- It inhibits disease severity in both classical and atypical EAE models by preventing immune cell entry into the brain .
- The compound also suppresses the differentiation of Th1 and Th17 cells, deactivates myeloid cells, and reduces the expression of pro-inflammatory cytokines and chemokines .
Other Applications:
- Hodgkin Lymphoma (HL): this compound regulates proliferation and immunity in HL cell lines, suggesting its potential use in treating this cancer .
- Inflammation-Associated Gastrointestinal Cancer: this compound has shown therapeutic benefits in murine models of inflammation-associated gastrointestinal cancer, suggesting that targeting JAK may suppress the progression of such cancers in vivo .
Detailed Research Findings
Inhibition of JAK/STAT3 Pathway
this compound functions as an ATP-competitive inhibitor of JAK1 and JAK2, which leads to the inhibition of STAT3 activation and subsequent nuclear translocation . The ability of this compound to effectively limit tumor volume has been attributed to the inhibition of STAT3 .
Cell Cycle Arrest and Apoptosis
In SCLC cells, this compound treatment for 24 hours resulted in an increase of 4N DNA content and histone 3 serine 10 phosphorylation, indicative of G2–M phase arrest . Moreover, SCLC cells underwent apoptosis after this compound treatment, as evidenced by the downregulation of MCL1, the accumulation of cleaved caspase 3 and cleaved PARP, and an increase of annexin-V–positive cells .
Impact on Immune Cell Populations
In a melanoma model, this compound treatment led to a strong inhibition of tumor growth and prolonged survival, along with a significant decrease in the percentage of myeloid-derived suppressor cells (MDSCs) . However, this compound enhanced the suppressive capacity of murine MDSCs while impairing the proliferative and IFN-γ secretion capacity of murine T cells .
Pharmacokinetics
Pharmacokinetic analysis of this compound revealed rapid absorption and elimination with minimal accumulation after repeated QD or b.i.d. dosing .
Data Table: Effects of this compound in Different Cancer Models
Case Studies
Pediatric Solid Tumors
In vivo studies with tumor-bearing mice showed that this compound significantly decreased tumor growth and prolonged overall survival. Tumors from this compound-treated mice exhibited inhibition of activated STAT3 and decreased expression of STAT3 downstream targets . This case study provides evidence of the anti-tumor growth potency of this compound in pediatric solid tumors, suggesting that inhibition of the JAK/STAT3 signal transduction pathway could be a promising therapeutic target for high-risk pediatric solid tumors .
Mechanism of Action
AZD-1480 exerts its effects by competitively inhibiting the ATP-binding sites of Janus kinase 1 and Janus kinase 2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . The molecular targets include Janus kinase 1 and Janus kinase 2, and the pathways involved are primarily the Janus kinase-signal transducer and activator of transcription pathway.
Comparison with Similar Compounds
JAK/STAT Pathway Inhibitors
Ruxolitinib
- Target Specificity : Ruxolitinib inhibits JAK1/2, similar to AZD1480, but is FDA-approved for myeloproliferative neoplasms (e.g., myelofibrosis) rather than solid tumors .
- Toxicity : Ruxolitinib’s toxicity profile (anemia, thrombocytopenia) differs from this compound’s neurotoxicity, making it more clinically viable despite overlapping JAK targets .
Compound 65 (this compound Analog)
- Structure and Selectivity : A pyrimidine derivative with enhanced JAK2 selectivity (IC₅₀ = 0.4 nM) and improved pharmacokinetic (PK) properties compared to this compound .
- Preclinical Performance : Demonstrates robust tumor growth inhibition in JAK2-driven models (e.g., polycythemia vera) without reported neurotoxicity, suggesting better therapeutic index .
Tofacitinib
- Target : Primarily inhibits JAK3, with weaker activity against JAK1/2. Used in autoimmune diseases (e.g., rheumatoid arthritis).
- Comparison : Lacks this compound’s broad anti-tumor efficacy but avoids neurotoxicity, highlighting the trade-off between target specificity and clinical applicability .
Inhibitors of Cross-Talking Pathways
PI3K Inhibitors (GDC-0941, PX-866)
- Mechanism : Target PI3K/AKT/mTOR, a pathway indirectly suppressed by this compound in RET-activated thyroid cancer .
- Efficacy : GDC-0941 and PX-866 show single-agent activity in PI3K-mutant tumors but lack this compound’s dual inhibition of JAK/STAT and angiogenesis .
- Clinical Status : Several PI3K inhibitors are FDA-approved (e.g., Idelalisib), unlike this compound, which failed due to toxicity .
MEK Inhibitors (AZD6244, PD98059)
- Synergy with this compound : In Hodgkin lymphoma and NSCLC models, MEK inhibitors reverse this compound resistance caused by ERK/p38 feedback activation .
- Monotherapy Limitations: MEK inhibitors alone show modest efficacy, underscoring the advantage of this compound’s broader pathway modulation .
Key Preclinical and Clinical Findings
Table 1: Comparative Efficacy of this compound and Selected Compounds
Compound | Primary Target | Tumor Models Tested | Key Findings | Clinical Status |
---|---|---|---|---|
This compound | JAK1/2 | GBM, HL, ovarian, thyroid | Inhibits STAT3, reduces tumor growth (72% models); neurotoxicity in Phase I | Discontinued (Phase I) |
Ruxolitinib | JAK1/2 | Myelofibrosis, pancreatic | Effective in hematologic tumors; limited solid tumor activity | FDA-approved |
GDC-0941 | PI3K | Breast, lung | Targets PI3K mutants; synergizes with this compound in thyroid cancer | Phase II |
Compound 65 | JAK2 | Myeloproliferative | Superior PK and selectivity vs. This compound; no neurotoxicity | Preclinical |
Table 2: Toxicity Profiles
Compound | Common Toxicities | Dose-Limiting Toxicity |
---|---|---|
This compound | Neurotoxicity, fatigue | Hallucinations, ataxia |
Ruxolitinib | Anemia, thrombocytopenia | Cytopenias |
GDC-0941 | Hyperglycemia, rash | Gastrointestinal intolerance |
Mechanisms of Resistance and Combination Strategies
- Feedback Pathway Activation : this compound induces ERK/p38 phosphorylation in resistant HL cells, which is reversed by MEK inhibitors (e.g., UO126) .
- Immunomodulation: this compound downregulates PD-L1/PD-L2, enhancing anti-tumor immunity—a feature absent in PI3K or MEK inhibitors .
- Angiogenesis Suppression : this compound reduces VEGF/MMP9 in endothelial cells, akin to antiangiogenics like sunitinib but with added JAK/STAT blockade .
Biological Activity
AZD1480 is a selective inhibitor of Janus kinases (JAKs), particularly targeting JAK2 and TYK2, with significant implications in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
This compound primarily exerts its effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival in various cancers. By blocking the activation of STAT3, a transcription factor often implicated in oncogenesis, this compound disrupts downstream signaling that promotes tumor growth and survival.
Key Mechanisms:
- Inhibition of STAT3 Activation: this compound effectively blocks both endogenous and IL-6 induced STAT3 activation, leading to reduced expression of STAT3 target genes involved in cell cycle regulation and apoptosis .
- Induction of Apoptosis: The compound has been shown to induce caspase-dependent apoptosis across multiple cancer cell lines, including neuroblastoma (NB), rhabdomyosarcoma (RMS), and Ewing sarcoma family tumors (ESFT) with median EC50 values around 1.5 μM .
- Cell Cycle Arrest: In small cell lung cancer (SCLC) models, this compound treatment resulted in G2/M phase arrest, indicating its role in disrupting normal cell cycle progression .
Efficacy in Cancer Models
This compound has demonstrated substantial anti-tumor activity across various preclinical models:
Table 1: Summary of this compound Efficacy in Different Cancer Types
Case Studies and Research Findings
- Neuroblastoma Study : A study evaluated this compound's effects on neuroblastoma cells, revealing that it significantly decreased cell viability across all tested lines. The research highlighted the induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 and survivin .
- Small Cell Lung Cancer : In SCLC models, this compound treatment led to increased levels of cleaved Caspase 3 and PARP, indicating effective induction of apoptosis. Furthermore, xenograft experiments demonstrated a marked reduction in tumor growth upon treatment with this compound .
- Thyroid Cancer : this compound was shown to block proliferation in RET-driven thyroid cancer cell lines through direct inhibition mechanisms. The study reported significant increases in apoptotic markers post-treatment, underscoring its potential as a therapeutic agent against RET-positive malignancies .
Q & A
Basic Research Questions
Q. What in vitro assays are commonly used to evaluate AZD1480’s anti-proliferative and pro-apoptotic effects in cancer cells?
this compound’s effects on cell proliferation are typically assessed using CCK-8 assays, with dose- and time-dependent responses. For example, in colorectal cancer (CRC) cell lines (HCT116, HT29, SW480), IC50 values range from 0.5–2 µM at 48–72 hours . Apoptosis is quantified via flow cytometry using Annexin V/PI staining, showing increased apoptosis rates (e.g., 23–45% at 2–5 µM over 48–72 hours) . Western blotting confirms cleavage of PARP, a marker of apoptosis, at 2–10 µM .
Q. How does this compound modulate the JAK2/STAT3 signaling pathway in cancer models?
this compound inhibits IL-6-induced phosphorylation of JAK2 and STAT3 in a dose-dependent manner (0.5–5 µM), as shown by Western blot and immunofluorescence. This blocks downstream targets like c-Myc and cyclin D2, reducing proliferation and survival in CRC cells . Notably, total JAK2/STAT3 protein levels remain unchanged, indicating selective inhibition of activation .
Q. What is the structural basis of this compound’s selectivity for JAK2?
this compound binds competitively to the ATP-binding pocket of JAK2 (PDB ID: 2XA4), with critical interactions involving residues L855, M929, L932, and L983. Its specificity arises from complementary charge and shape matching, distinguishing it from other kinases like JAK1 (IC50: 1.3 nM vs. JAK2: <0.4 nM) .
Advanced Research Questions
Q. How does this compound influence tumor microenvironment components like angiogenesis and metastasis?
In xenograft models, this compound (30–50 mg/kg, oral) reduces angiogenesis by suppressing STAT3-mediated vascular endothelial growth factor (VEGF) expression. It also inhibits metastasis by attenuating myeloid-derived suppressor cell (MDSC) infiltration and STAT3-driven tumor cell migration .
Q. What are the challenges in translating this compound’s preclinical efficacy to clinical applications?
Phase I trials (10–70 mg/day) revealed dose-limiting neurotoxicities (e.g., dizziness, hallucinations), likely due to off-target effects on CNS pathways. Despite robust STAT3 inhibition (>50% at 70 mg), limited clinical activity in solid tumors halted further development .
Q. How does this compound interact with non-JAK/STAT pathways, such as NF-κB, in cancer cells?
In HCT116 cells, this compound (1 µM) suppresses TNF-α-induced phosphorylation of NF-κB p65, demonstrating cross-talk between JAK/STAT and NF-κB pathways. This dual inhibition reduces pro-inflammatory cytokines (e.g., IL-8) and enhances anti-tumor effects .
Q. What strategies can overcome resistance to this compound in cancer models?
Resistance in Hodgkin lymphoma cells involves feedback activation of MAPK pathways (ERK/p38). Combining this compound with MEK inhibitors (e.g., trametinib) restores sensitivity by blocking compensatory signaling .
Q. How does this compound’s concentration affect its dual role in virology and oncology?
this compound enhances pneumovirus replication in vitro by blocking IFN signaling (0.25–4 µM, cell-dependent). However, optimal concentrations must balance antiviral utility (e.g., isolating IFN-sensitive viruses) with cytotoxic thresholds (e.g., >5 µM induces apoptosis in cancer cells) .
Q. Methodological Considerations
Q. How should researchers optimize this compound dosing for in vivo studies?
Preclinical studies use 30–50 mg/kg/day orally, achieving plasma Cmax at ~1 hour and t1/2 of ~5 hours. Dose frequency (QD vs. BID) impacts STAT3 inhibition durability; twice-daily dosing improves efficacy in xenografts .
Q. What controls are essential when assessing this compound’s off-target effects?
Include kinase profiling assays to confirm JAK2 selectivity and monitor Aurora kinase inhibition (observed at >5 µM). Use isogenic cell lines with JAK2 mutations (e.g., V617F) to validate on-target effects .
Properties
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQBOJDRPLBQU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239469 | |
Record name | AZD-1480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935666-88-9 | |
Record name | AZD-1480 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935666889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1480 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12588 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-1480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1480 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL2Z2TLF01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.